N-(5-chloro-2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothieno pyrimidine core, a chloro-substituted methoxyphenyl group, and a tetrahydro configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothieno Pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the Chloro-Substituted Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a chloro-substituted methoxyphenyl halide reacts with the benzothieno pyrimidine core.
Tetrahydro Configuration: The final step involves the reduction of the double bonds in the benzothieno pyrimidine core to achieve the tetrahydro configuration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, particularly in the benzothieno pyrimidine core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halides, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- **N-(5-chloro-2-methylphenyl)-2-{[3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H18ClN3OS |
---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H18ClN3OS/c1-10-20-17(22-13-9-11(19)7-8-14(13)23-2)16-12-5-3-4-6-15(12)24-18(16)21-10/h7-9H,3-6H2,1-2H3,(H,20,21,22) |
InChI Key |
FUJODSVHSZAOPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NC4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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